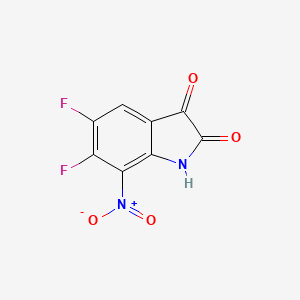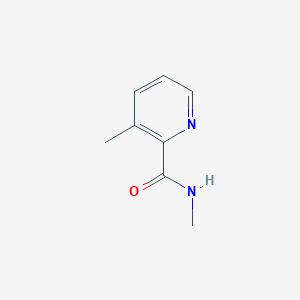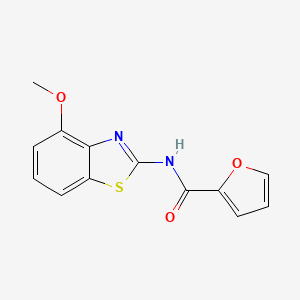
methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.48 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by esterification with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or esters.
Applications De Recherche Scientifique
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(N-(2-(1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
- Methyl 4-(N-(2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl)sulfamoyl)benzoate
Uniqueness
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is unique due to the presence of the 1,5-dimethyl-1H-pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Propriétés
IUPAC Name |
methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHPRJXUOBWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
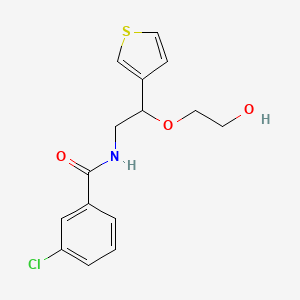
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
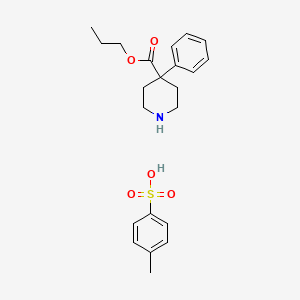
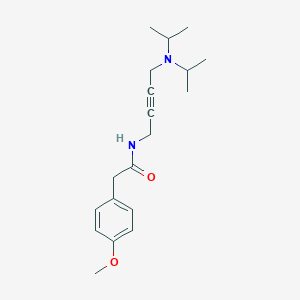

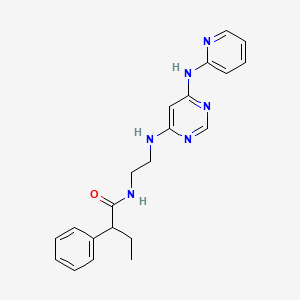
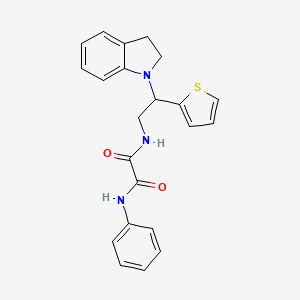
![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)
![3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole](/img/structure/B2357206.png)
![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)
